molecular formula C15H14ClN3O3S B2696347 Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate CAS No. 898648-59-4

Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate

Cat. No. B2696347
M. Wt: 351.81
InChI Key: LIBSANLIBUHGLP-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate, also known as Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, is a chemical compound with the empirical formula C8H9ClN2O2S . It is used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase . These compounds are inhibitors of kinases such as Raf, including compounds that show anti-proliferative activity against cells, including against tumor cells .


Synthesis Analysis

Ethyl 4-Chloro-2-(methylthio)pyrimidine-5-carboxylate is used in the preparation of the dihydropyrrolopyrimidine-selective JAK2 inhibitors .


Molecular Structure Analysis

The molecular weight of this compound is 232.69 g/mol . The InChI key is SNNHLSHDDGJVDM-UHFFFAOYSA-N . The SMILES string representation of the molecule is CCOC(=O)c1cnc(SC)nc1Cl .


Chemical Reactions Analysis

Investigation of this reaction, and of the other products, suggested that the methylthio group in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate is displaced by cyanide ion . 4-Chloro-2-methylthiopyrimidine reacts similarly to give 2,4-bismethylthiopyrimidine, indicating that this reaction may be a general one .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 60-63 °C (lit.) . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

The efficient synthesis of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates, alongside their acid derivatives, showcases the compound's utility in organic chemistry. The cyclocondensation reaction under mild, basic, aqueous conditions yields these products in good quantities, indicating the compound's relevance in synthesizing pyrimidine derivatives with potential applications in medicinal chemistry (Zanatta et al., 2015).

Antimicrobial and Anti-inflammatory Activity

Ethyl-2-amino-4-chloro-6-(2, 4, 6 trichloro phenyl amino) pyrimidine-5-carboxylate derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anti-inflammatory activities. This highlights the compound's potential in developing new therapeutic agents with anti-inflammatory and antimicrobial properties (.. A.S.Dongarwar et al., 2011).

Heterocyclic Chemistry Innovations

The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates illustrates the compound's utility in creating complex heterocyclic structures. These structures are of significant interest for their potential pharmacological activities and as scaffolds in drug development (E. A. Bakhite et al., 2005).

Synthesis Under Microwave Irradiation

The synthesis of ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone under microwave irradiation demonstrates the compound's relevance in facilitating rapid and efficient chemical reactions. This method points to the compound's role in innovative synthetic processes that can be applied in medicinal chemistry and drug design (M. Leyva-Acuña et al., 2020).

Antimicrobial Evaluation of Thienopyrimidine Derivatives

The synthesis and antimicrobial evaluation of new thienopyrimidine derivatives, initiated by the reaction of heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate, underscore the compound's importance in discovering new antimicrobial agents. Such research is critical for addressing the growing concern of antibiotic resistance and finding novel therapeutic options (M. Bhuiyan et al., 2006).

Safety And Hazards

The compound is classified under the GHS07 hazard category . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-3-22-14(21)9-6-4-5-7-11(9)18-13(20)12-10(16)8-17-15(19-12)23-2/h4-8H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBSANLIBUHGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate

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